6-Hydroxywogonin

Description

Structure

2D Structure

3D Structure

Properties

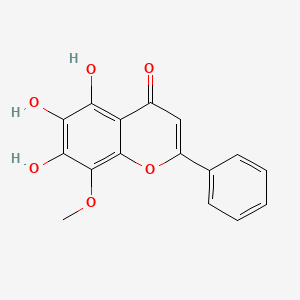

IUPAC Name |

5,6,7-trihydroxy-8-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-16-14(20)13(19)12(18)11-9(17)7-10(22-15(11)16)8-5-3-2-4-6-8/h2-7,18-20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVANZQZQOXHAPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C(=C1O)O)O)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Hydroxywogonin natural sources and extraction methods

An In-Depth Technical Guide to 4'-Hydroxywogonin: Natural Sources, Extraction, and Biological Activity

A Note on Nomenclature: This guide focuses on the flavonoid 4'-hydroxywogonin (5,7,4'-trihydroxy-8-methoxyflavone) . While the initial topic of interest was "6-hydroxywogonin," the available scientific literature extensively documents 4'-hydroxywogonin, a closely related and bioactive compound found in the same primary natural source. This guide provides a comprehensive overview of its origins, recovery, and mechanisms of action based on current research.

Introduction

Flavonoids, a diverse group of plant secondary metabolites, are renowned for their wide range of pharmacological properties. Among these, the flavones found in the genus Scutellaria have garnered significant attention for their potential therapeutic applications, including anti-inflammatory, antioxidant, and antitumor activities. 4'-Hydroxywogonin, a hydroxylated derivative of the well-known flavone wogonin, has been identified as a key bioactive constituent in Scutellaria baicalensis Georgi. Recent studies have highlighted its role as a core active component in mediating the anti-cancer effects of Scutellaria extracts, particularly against oral squamous cell carcinoma[1]. This technical guide serves as a resource for researchers and drug development professionals, detailing the natural sources of 4'-hydroxywogonin, modern and conventional extraction and purification methodologies, and its mechanism of action at a molecular level.

Natural Sources

The primary and most commercially significant natural source of 4'-hydroxywogonin is the dried root of Scutellaria baicalensis Georgi , a perennial herb belonging to the Lamiaceae family[1]. Commonly known as Baikal skullcap or Chinese skullcap, this plant has been a staple in traditional Chinese medicine for centuries. The roots, referred to as Radix Scutellariae, are particularly rich in flavonoids, which are considered the main active components[2]. While over 350 species exist within the Scutellaria genus, S. baicalensis is the most extensively studied for its unique flavonoid profile[2]. The concentration and composition of flavonoids, including 4'-hydroxywogonin, can vary depending on the plant's cultivation area and geographical conditions[2].

Extraction and Purification Methods

The extraction of 4'-hydroxywogonin and related flavonoid aglycones from S. baicalensis root is a critical step for research and pharmaceutical development. The process involves liberating these compounds from the plant matrix, followed by purification to isolate the target molecule.

Principles of Extraction

Effective extraction depends on several factors, including the choice of solvent, temperature, time, and the physical properties of the plant material. The goal is to maximize the solubility and diffusion of the target flavonoids while minimizing the co-extraction of undesirable compounds. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to offer higher yields and shorter extraction times compared to conventional methods[3][4][5].

Comparative Analysis of Extraction Methods

The efficiency of flavonoid extraction from S. baicalensis is highly dependent on the chosen methodology and parameters. The following tables summarize quantitative data from various studies, providing a comparative overview of different techniques.

Table 1: Conventional and Optimized Solvent Extraction Parameters

| Method | Solvent System | Temp. (°C) | Time (h) | Solid/Liquid Ratio | Yield | Reference |

|---|---|---|---|---|---|---|

| Soxhlet | Methanol | Boiling | - | - | 13.06% (Total Flavonoids) | [2] |

| Reflux | Methanol | Boiling | - | - | 11.73% (Total Flavonoids) | [2] |

| Soxhlet | Ethanol | Boiling | 2 | - | 21.7% (Dry Extract) | [6] |

| Optimized | 53% Ethanol | 62.5 | 2.12 | 1:35 (g/mL) | 19.4 mg/g (Total Flavonoids) |[7][8] |

Table 2: Ultrasound-Assisted Extraction (UAE) Parameters

| Solvent System | Temp. (°C) | Time (min) | Solid/Liquid Ratio | Power (W) | Yield | Reference |

|---|---|---|---|---|---|---|

| 58% Ethanol | 66 | 41 | 1:50 (g/mL) | - | 2.25% (Total Flavonoids) | [9] |

| DES (Betaine/Acetic Acid, 40% water) | 52 | 23 | 1:100 (g/mL) | - | Higher than conventional | [4][5][10] |

| Endogenous Enzymatic Hydrolysis + UAE | pH 5.4 Buffer | 55 (Enzymolysis for 10h) | 1:40 (g/mL) | 350 | Significantly Improved Aglycone Yield |[1] |

Table 3: Microwave-Assisted Extraction (MAE) Parameters

| Solvent System | Temp. (°C) | Time (min) | Solid/Liquid Ratio | Power (W) | Yield/Activity | Reference |

|---|---|---|---|---|---|---|

| 70% Ethanol | - | 10 | - | 63 | Optimal for Phenolic Content & Antioxidant Activity | [3] |

| NADES (L-proline/Urea, 40% water) | 110 | 20 | 1:40 (mL/g) | - | Higher yield than traditional methods |[11] |

Note: "DES" refers to Deep Eutectic Solvents; "NADES" refers to Natural Deep Eutectic Solvents. Yields are often reported for total flavonoids or total phenolic content, as the extraction of a single component is part of a complex mixture.

Experimental Protocols

This section provides a representative protocol for the extraction, purification, and analysis of flavonoids like 4'-hydroxywogonin from S. baicalensis root.

Protocol: Ultrasound-Assisted Extraction and Purification

This protocol is a synthesized example based on efficient, modern laboratory practices.

-

Sample Preparation:

-

Obtain dried roots of Scutellaria baicalensis.

-

Grind the roots into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

-

Dry the powder in an oven at 60°C to a constant weight to remove residual moisture.

-

-

Ultrasound-Assisted Extraction:

-

Weigh 10 g of the dried root powder and place it into a 500 mL Erlenmeyer flask.

-

Add 200 mL of 70% ethanol (a solid-to-liquid ratio of 1:20 g/mL).

-

Place the flask in an ultrasonic bath.

-

Perform sonication for 45 minutes at a controlled temperature of 60°C[9].

-

After extraction, cool the mixture to room temperature.

-

-

Filtration and Concentration:

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Wash the residue with a small amount of 70% ethanol to recover any remaining extract.

-

Combine the filtrates and concentrate the crude extract using a rotary evaporator under reduced pressure at 50°C until the ethanol is completely removed.

-

-

Purification by Column Chromatography:

-

Resuspend the concentrated aqueous extract in a minimal amount of water.

-

Apply the suspension to a pre-packed Diaion HP-20 macroporous resin column[12].

-

Wash the column with deionized water to remove sugars and other highly polar impurities.

-

Elute the flavonoid-enriched fraction with 70-90% ethanol.

-

Collect the eluate and concentrate it to dryness. This yields a flavonoid-rich extract suitable for further high-purity isolation.

-

For isolation of pure 4'-hydroxywogonin, further purification using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) is required.

-

Protocol: HPLC Analysis for Quantification

-

Standard and Sample Preparation:

-

Prepare a stock solution of pure 4'-hydroxywogonin standard in methanol. Create a series of dilutions to generate a calibration curve.

-

Accurately weigh the dried extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

HPLC System: Agilent or similar system with a DAD/UV detector[13][14].

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[13][14].

-

Mobile Phase: A gradient elution is typically used. For example, Acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B)[13][14].

-

Gradient Program: Start with a low percentage of Solvent A, increasing linearly over 30-40 minutes to elute compounds of increasing hydrophobicity[13][14].

-

Flow Rate: 1.0 mL/min.

-

Detection: Set the UV detector to a wavelength between 270-340 nm, where flavonoids exhibit strong absorbance[15][16].

-

Quantification: Calculate the concentration of 4'-hydroxywogonin in the extract by comparing its peak area to the standard calibration curve.

-

Visualizations of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the comprehensive workflow from the raw plant material to the final analysis of 4'-hydroxywogonin.

Signaling Pathway

4'-Hydroxywogonin has been shown to exert anti-cancer effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis. A primary mechanism is the inhibition of the PI3K-AKT pathway, a critical regulator of cell growth[1].

Conclusion

4'-Hydroxywogonin stands out as a promising flavonoid from Scutellaria baicalensis with significant therapeutic potential, particularly in oncology. The development of efficient and green extraction techniques, such as ultrasound and microwave-assisted methods, is crucial for obtaining high-quality extracts for research and development. Optimized protocols using aqueous ethanol or advanced solvent systems like deep eutectic solvents can yield flavonoid-rich extracts with high efficiency[3][5]. Further purification through multi-step chromatography is essential for isolating pure 4'-hydroxywogonin for detailed pharmacological studies. Its demonstrated ability to modulate the PI3K-AKT signaling pathway provides a clear mechanism for its anti-cancer effects and underscores its potential as a lead compound for novel drug development initiatives[1]. This guide provides a foundational resource for the continued exploration and utilization of this valuable natural product.

References

- 1. Integrated multidimensional technology for optimized extraction, chemometric quantification, and mechanistic evaluation of anti-oral squamous cell carcinoma effects of aglycones from Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Influence of Microwave-Assisted Extraction on the Phenolic Compound Profile and Biological Activities of Extracts from Selected Scutellaria Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Extraction of Flavonoids from Scutellariae Radix using Ultrasound-Assisted Deep Eutectic Solvents and Evaluation of Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effect of the Extraction Conditions on the Antioxidant Activity and Bioactive Compounds Content in Ethanolic Extracts of Scutellaria baicalensis Root - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of the extraction of total flavonoids from Scutellaria baicalensis Georgi using the response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of the extraction of total flavonoids from Scutellaria baicalensis Georgi using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globethesis.com [globethesis.com]

- 10. Extraction of Flavonoids from Scutellariae Radix using Ultrasound-Assisted Deep Eutectic Solvents and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures. | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 15. scielo.br [scielo.br]

- 16. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Hydroxywogonin: Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-hydroxywogonin (5,6,7-trihydroxy-8-methoxyflavone), a flavonoid of interest for its potential therapeutic properties. This document details its chemical characteristics, outlines a plausible synthetic pathway with experimental protocols, and explores its potential mechanism of action by examining the signaling pathways of structurally related compounds.

Chemical and Physical Properties of this compound

This compound is a naturally occurring flavonoid, found in plants such as Sophora flavescens Ait.[1]. Its core structure is a flavone backbone characterized by three hydroxyl groups and one methoxy group on the A-ring. The quantitative and qualitative properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 5,6,7-trihydroxy-8-methoxy-2-phenylchromen-4-one | |

| Synonyms | This compound; 5,6,7-trihydroxy-8-methoxyflavone | |

| CAS Number | 76844-70-7 | |

| Molecular Formula | C₁₆H₁₂O₆ | |

| Molecular Weight | 300.26 g/mol | |

| Appearance | Yellow powder | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |

| Melting Point | Data not available in searched literature. | |

| ¹H NMR Data | Data not available in searched literature. | |

| ¹³C NMR Data | Data not available in searched literature. |

Synthesis Pathway and Experimental Protocols

Proposed Synthesis Pathway for this compound

The proposed synthesis starts from 2,4,5-trihydroxy-3-methoxyacetophenone. The hydroxyl groups, particularly the one ortho to the acetyl group, would likely require protection (e.g., as benzyl ethers) before proceeding with the rearrangement and cyclization.

Representative Experimental Protocols

The following protocols are representative of the key steps outlined in the proposed synthesis, adapted from general procedures for flavone synthesis[2][3][4].

1. Synthesis of 1,3-Diketone Intermediate (via Baker-Venkataraman Rearrangement)

-

Benzoylation: To a solution of the protected o-hydroxyacetophenone in dry pyridine, add benzoyl chloride dropwise at 0 °C. Stir the mixture at room temperature for 4-6 hours. Pour the reaction mixture into ice-cold dilute HCl. The precipitated solid (the o-benzoyloxyacetophenone derivative) is filtered, washed with water, and dried.

-

Rearrangement: Dissolve the dried o-benzoyloxyacetophenone derivative in dry pyridine. Add powdered potassium hydroxide and heat the mixture at 50-60 °C for 2-3 hours, with stirring. Cool the mixture and acidify with cold dilute acetic acid or HCl. The resulting yellow solid, the 1,3-diketone, is collected by filtration, washed with water, and recrystallized from ethanol.

2. Cyclization to form the Flavone Core

-

Dissolve the 1,3-diketone intermediate (1.0 mmol) in glacial acetic acid (10 mL).

-

Add a few drops of concentrated sulfuric acid to the solution.

-

Heat the mixture at 100 °C for 1-2 hours.

-

After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

-

The precipitate (the protected flavone) is collected by filtration, washed thoroughly with water until neutral, and then dried.

3. Deprotection to Yield this compound

-

Dissolve the protected flavone in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude final product, this compound, which can be purified by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

Direct studies detailing the signaling pathway interactions of this compound are limited. However, extensive research on the structurally analogous flavonoid, 4'-hydroxywogonin , provides strong indications of its likely mechanism of action. Studies show that 4'-hydroxywogonin exhibits significant anticancer and anti-inflammatory effects by modulating key cellular signaling cascades.

A primary mechanism identified for 4'-hydroxywogonin is the downregulation of the Gas6/Axl signaling axis. The binding of the ligand Gas6 to the Axl receptor tyrosine kinase typically activates pro-survival and pro-proliferation pathways, including PI3K/AKT. By downregulating both Gas6 and Axl, 4'-hydroxywogonin effectively suppresses this signaling, leading to the inhibition of PI3K/AKT activation. This cascade of events can induce G1 phase cell cycle arrest and apoptosis in cancer cells.

Furthermore, 4'-hydroxywogonin has been shown to suppress inflammatory responses by inhibiting other critical pathways, including the TAK1/IKK/NF-κB and MAPK signaling pathways, and by reducing the production of reactive oxygen species (ROS). Given the high degree of structural similarity, it is plausible that this compound exerts its biological effects through similar mechanisms.

References

Unveiling 6-Hydroxywogonin: A Pharmacological Deep Dive for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxywogonin, a naturally occurring flavonoid, is emerging as a compound of significant interest in pharmacological research. Exhibiting a spectrum of biological activities, its potential as a therapeutic agent is being explored across multiple disciplines. This technical guide provides an in-depth analysis of the pharmacological properties of this compound and its close structural analogs, with a focus on its anti-inflammatory, anticancer, and neuroprotective effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and development efforts.

Core Pharmacological Properties

This compound, along with related flavones like wogonin and 4'-hydroxywogonin, demonstrates a range of pharmacological activities, primarily attributed to its influence on key cellular signaling pathways.[1][2][3] The principal areas of therapeutic promise include:

-

Anti-inflammatory Effects: Modulation of inflammatory responses through the inhibition of pro-inflammatory mediators and their signaling cascades.[1][4][5]

-

Anticancer Activity: Induction of apoptosis, cell cycle arrest, and suppression of metastasis in various cancer cell lines.[1][3][6][7]

-

Neuroprotective Potential: Protection against neuronal damage and modulation of neuroinflammatory processes.[1][2][8]

Anti-inflammatory Properties of 4'-Hydroxywogonin (A Close Analog)

4'-Hydroxywogonin, a structurally similar flavonoid, has been shown to possess potent anti-inflammatory properties by suppressing key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[4]

Mechanism of Action

The anti-inflammatory effects of 4'-Hydroxywogonin are mediated through the inhibition of multiple signaling pathways.[4] In LPS-stimulated RAW 264.7 macrophages, it has been shown to:

-

Reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

-

Suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) at both the mRNA and protein levels.[4]

-

Inhibit the activation of the NF-κB signaling pathway by blocking the phosphorylation and subsequent degradation of IκB-α.[4]

-

Reduce the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways.[4]

-

Decrease the intracellular levels of reactive oxygen species (ROS).[4]

Quantitative Data: Inhibition of Pro-inflammatory Mediators

| Compound | Cell Line | Stimulant | Target | Effect | Concentration |

| 4'-Hydroxywogonin | RAW 264.7 | LPS (100 ng/mL) | TNF-α (mRNA) | Inhibition | 0.5, 5, 15 µM |

| 4'-Hydroxywogonin | RAW 264.7 | LPS (100 ng/mL) | IL-6 (mRNA) | Inhibition | 0.5, 5, 15 µM |

| 4'-Hydroxywogonin | RAW 264.7 | LPS (100 ng/mL) | IL-1β (mRNA) | Inhibition | 0.5, 5, 15 µM |

| 4'-Hydroxywogonin | RAW 264.7 | LPS (100 ng/mL) | TNF-α (protein) | Inhibition | 0.5, 5, 15 µM |

| 4'-Hydroxywogonin | RAW 264.7 | LPS (100 ng/mL) | IL-6 (protein) | Inhibition | 0.5, 5, 15 µM |

| 4'-Hydroxywogonin | RAW 264.7 | LPS (100 ng/mL) | IL-1β (protein) | Inhibition | 0.5, 5, 15 µM |

| 4'-Hydroxywogonin | RAW 264.7 | LPS | ROS | Inhibition | 0.5, 5, 15 µM |

Data summarized from a study on 4'-Hydroxywogonin in LPS-stimulated RAW 264.7 macrophages.[4]

Experimental Protocols

Cell Culture and Treatment: RAW 264.7 macrophages are cultured in appropriate media. For experiments, cells are pre-treated with varying concentrations of 4'-Hydroxywogonin (e.g., 0.5, 5, and 15 µM) for 1 hour before stimulation with lipopolysaccharide (LPS; 100 ng/mL) for a specified duration (e.g., 4 hours for mRNA analysis, 12 hours for protein analysis).[4]

Quantitative Real-Time PCR (qPCR): Total RNA is extracted from the treated cells, and cDNA is synthesized. qPCR is then performed to determine the mRNA expression levels of TNF-α, IL-6, and IL-1β.[4]

Enzyme-Linked Immunosorbent Assay (ELISA): The supernatant from the cell cultures is collected to measure the protein levels of TNF-α, IL-6, and IL-1β using specific ELISA kits.[4]

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using a ROS-sensitive fluorescent probe.[4]

Signaling Pathway Visualization

Caption: Anti-inflammatory signaling pathway of 4'-Hydroxywogonin.

Anticancer Properties of 4'-Hydroxywogonin

4'-Hydroxywogonin has demonstrated significant anticancer effects, particularly in oral squamous cell carcinoma (OSCC), by targeting the Gas6/Axl signaling axis.[6][7]

Mechanism of Action

The anticancer activity of 4'-Hydroxywogonin is multifaceted, involving:

-

Inhibition of Cell Proliferation, Migration, and Invasion: It selectively inhibits these processes in OSCC cells without significant cytotoxicity to normal human cells.[6][7]

-

Downregulation of Gas6/Axl Signaling: 4'-Hydroxywogonin reduces the protein expression of the receptor tyrosine kinase Axl and its ligand Gas6.[6][7]

-

Suppression of Downstream Pathways: The inhibition of Gas6/Axl leads to the suppression of the PI3K/AKT signaling pathway.[6][7][9]

-

Cell Cycle Arrest: It induces G1 phase cell cycle arrest in OSCC cells.[6][7][9]

-

Induction of Apoptosis: The compound triggers programmed cell death in cancer cells.[6][7][9]

-

Synergistic Effects with Chemotherapy: In combination with cisplatin, 4'-Hydroxywogonin enhances the anticancer effects against OSCC cells.[6][7]

Quantitative Data: Effects on OSCC Cells

| Compound | Cell Lines | Effect | Concentration |

| 4'-Hydroxywogonin | OECM1, SAS | G1 Cell Cycle Arrest | 20 µM |

| 4'-Hydroxywogonin | OECM1, SAS | Increased Apoptosis | 40 µM |

Data extracted from a study on 4'-Hydroxywogonin in OSCC cell lines.[6]

Experimental Protocols

Cell Lines and Culture: Oral squamous cell carcinoma (OSCC) cell lines (e.g., OECM1 and SAS) are used. Cells are cultured in appropriate media and conditions.[6]

Cell Proliferation Assay: Real-time monitoring of cell proliferation can be performed using systems like the xCELLigence system after treating the cells with various concentrations of 4'-hydroxywogonin.[9]

Cell Migration and Invasion Assays: Wound healing assays and Transwell assays are used to assess the effect of the compound on cell motility and invasion.[9]

Western Blot Analysis: This technique is used to examine the protein expression levels of key molecules in the Gas6/Axl and PI3K/AKT pathways (e.g., Axl, Gas6, p-PI3K, p-AKT) after treatment with 4'-hydroxywogonin.[6][7][9]

Flow Cytometry for Cell Cycle and Apoptosis Analysis: Cells are treated with 4'-hydroxywogonin (e.g., 20 or 40 µM for 24 hours), then stained and analyzed by flow cytometry to determine the cell cycle distribution and the percentage of apoptotic cells.[6][9] An Annexin V/Dead Cell Apoptosis Kit can be used for apoptosis detection.[6]

Signaling Pathway and Experimental Workflow Visualizations

Caption: Anticancer signaling of 4'-Hydroxywogonin in OSCC.

Caption: Experimental workflow for anticancer evaluation.

Neuroprotective Properties

Flavonoids, including wogonin and its analogs, have demonstrated significant neuroprotective effects in various models of neurological disorders.[2]

Mechanism of Action

The neuroprotective effects of these compounds are attributed to their ability to:

-

Modulate GABA-A Receptors: Exerting anxiolytic effects.[1][2]

-

Reduce Oxidative Stress and Neuroinflammation: In models of ischemic stroke, they can reduce infarct size and improve neurological outcomes.[2] Wogonin and related compounds have been shown to significantly reduce the accumulation of reactive oxygen species (ROS) in neuronal cells.[8]

-

Promote Autophagy: This is a key mechanism in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[2]

-

Inhibit Apoptosis: In models of Alzheimer's disease, these flavonoids can decrease the rate of apoptosis in neuronal cells.[8] For instance, in PC12 cells exposed to Aβ₂₅₋₃₅, wogonin at 100 µM reduced the apoptotic rate to a level close to that of control cells.[8]

-

Modulate Signaling Pathways: Wogonin influences key pathways such as MAPK and NF-κB to exert its anti-inflammatory, antioxidant, and anti-apoptotic properties.[2][8]

Quantitative Data: Neuroprotective Effects of Wogonin

| Compound | Cell Line | Insult | Effect | Concentration |

| Wogonin | PC12 | Aβ₂₅₋₃₅ | Reduced ROS accumulation | 10 µM |

| Wogonin | PC12 | Aβ₂₅₋₃₅ | Reduced apoptosis | 100 µM |

Data from a study on the neuroprotective effects of wogonin against amyloid-beta-induced toxicity.[8]

Experimental Protocols

Cell Culture and Treatment: PC12 cells, a common model for neuronal studies, are cultured and pre-treated with the flavonoid (e.g., wogonin) before being exposed to a neurotoxic agent like amyloid-beta 25-35 (Aβ₂₅₋₃₅).[8]

ROS Measurement: Intracellular ROS levels are determined using fluorescent probes to assess oxidative stress.[8]

Apoptosis Assay: Apoptosis can be visualized and quantified using techniques like Hoechst 33342 staining, which allows for the observation of morphological changes in the cell nuclei characteristic of apoptosis.[8]

Signaling Pathway Visualization

Caption: Neuroprotective signaling pathway of Wogonin.

Conclusion and Future Directions

This compound and its related flavonoids represent a promising class of compounds with significant therapeutic potential. Their ability to modulate key signaling pathways involved in inflammation, cancer, and neurodegeneration makes them attractive candidates for further drug development. While preclinical data is encouraging, comprehensive studies on their pharmacokinetic profiles, bioavailability, and potential toxicity are essential for their clinical translation. Future research should also focus on optimizing their structure to enhance efficacy and safety, as well as exploring their potential in combination therapies.

References

- 1. Pharmacological exploration of natural 6-hydroxy flavone: A promising moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective effects of wogonin in the treatment of central nervous system and degenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of Baicalin, Baicalein, and Wogonin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4′-hydroxywogonin inhibits oral squamous cell carcinoma progression by targeting Gas6/Axl signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4'-hydroxywogonin inhibits oral squamous cell carcinoma progression by targeting Gas6/Axl signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effects of Baicalein, Wogonin, and Oroxylin A on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Anti-inflammatory Activity of 6-Hydroxywogonin and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature detailing the specific anti-inflammatory activity of 6-Hydroxywogonin (5,6,7-trihydroxy-8-methoxyflavone) is currently limited. This guide provides a detailed overview of the well-documented anti-inflammatory properties of its parent compound, wogonin , and other closely related flavonoids, such as 4'-Hydroxywogonin . The mechanisms and activities described herein are presented as a predictive framework for the potential biological activities of this compound, pending direct experimental validation.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their potent anti-inflammatory properties. This compound is a flavonoid structurally derived from wogonin, an active component isolated from the root of Scutellaria baicalensis. While wogonin and its other derivatives have been extensively studied, this compound remains a less-explored molecule. This technical guide synthesizes the current understanding of the anti-inflammatory mechanisms of wogonin and its analogs to provide a robust scientific foundation for future research and development of this compound as a potential therapeutic agent.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of wogonin and its related flavonoids are primarily attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. These compounds exert multi-target effects, primarily through the inhibition of the NF-κB and MAPK signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1][2] In its inactive state, the NF-κB p65/p50 dimer is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, liberating the NF-κB dimer to translocate into the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Wogonin has been shown to potently inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα.[2] This action blocks the nuclear translocation of the active p65 subunit, thereby suppressing the transcription of NF-κB target genes.[2][3]

Modulation of MAPK Signaling

Mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are another class of proteins crucial for inflammatory signaling.[4] Activated by stimuli like LPS, these kinases phosphorylate various transcription factors, such as activator protein-1 (AP-1), which also promote the expression of inflammatory genes.[5] Studies on 4'-Hydroxywogonin show that it effectively reduces the phosphorylation of p38, ERK, and JNK in LPS-stimulated macrophages.[5] This inhibition of MAPK activation provides another layer of control over the inflammatory response, complementing the effects on the NF-κB pathway.[4]

Other Associated Pathways

-

PI3K/Akt Pathway: This pathway often acts upstream of NF-κB. Evidence suggests that 4'-Hydroxywogonin can reduce the phosphorylation of Akt, contributing to its overall anti-inflammatory effect.[5][6]

-

Nrf2 Pathway: Wogonin has been found to promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that upregulates antioxidant and cytoprotective genes, thereby helping to resolve inflammation.[2][3]

Quantitative Data on Anti-inflammatory Activity

The efficacy of wogonin and its derivatives has been quantified in various in vitro models, most commonly in LPS-stimulated RAW 264.7 murine macrophages.

Table 1: Inhibitory Effects on Pro-inflammatory Mediators

| Compound | Model System | Mediator | Potency / Effect | Reference |

|---|---|---|---|---|

| 5,6-dihydroxyflavone | LPS-stimulated RAW 264.7 | Nitric Oxide (NO) | IC₅₀: 11.55 µM | [7] |

| 4'-Hydroxywogonin | LPS-stimulated RAW 264.7 | Nitric Oxide (NO) | Potent, dose-dependent reduction | [5] |

| 4'-Hydroxywogonin | LPS-stimulated RAW 264.7 | Prostaglandin E₂ (PGE₂) | Potent, dose-dependent reduction | [5] |

| 4'-Hydroxywogonin | LPS-stimulated RAW 264.7 | iNOS Protein | Significant reduction at 5 & 15 µM | [5] |

| 4'-Hydroxywogonin | LPS-stimulated RAW 264.7 | COX-2 Protein | Significant reduction at 5 & 15 µM | [5] |

| 6,3´,4´-trihydroxyflavone | LPS-stimulated RAW 264.7 | Nitric Oxide (NO) | IC₅₀: 22.1 µM |[8] |

Table 2: Reduction of Pro-inflammatory Cytokine Production

| Compound | Model System | Cytokine | Concentration | Result | Reference |

|---|---|---|---|---|---|

| Wogonin | LPS-stimulated THP-1 cells | IL-6 | 20, 40 µM | Significant, dose-dependent decrease in secretion | [1] |

| Wogonin | LPS-stimulated THP-1 cells | IL-1β | 20, 40 µM | Significant, dose-dependent decrease in secretion | [1] |

| 4'-Hydroxywogonin | LPS-stimulated RAW 264.7 | TNF-α | 0.5, 5, 15 µM | Significant, dose-dependent decrease in mRNA & protein | [5] |

| 4'-Hydroxywogonin | LPS-stimulated RAW 264.7 | IL-6 | 0.5, 5, 15 µM | Significant, dose-dependent decrease in mRNA & protein | [5] |

| 4'-Hydroxywogonin | LPS-stimulated RAW 264.7 | IL-1β | 0.5, 5, 15 µM | Significant, dose-dependent decrease in mRNA & protein | [5] |

| Wogonin | dsRNA-induced RAW 264.7 | TNF-α, IL-6, IL-1β, etc. | Not specified | Significant inhibition of multiple cytokines |[9] |

Key Experimental Protocols

The following protocols are standard methodologies used to evaluate the in vitro anti-inflammatory activity of compounds like this compound.

Cell Culture and Stimulation

-

Cell Line: RAW 264.7 murine macrophages are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Experimental Procedure: Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction). After adherence, they are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours. Subsequently, inflammation is induced by adding an inflammatory stimulus, typically LPS (e.g., 100 ng/mL to 1 µg/mL), for a specified duration (4-24 hours depending on the endpoint).[5][10]

Cell Viability Assay (MTT or CCK-8)

This assay is critical to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

After treating cells with the compound for 24 hours, the culture medium is removed.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to form formazan crystals.

-

The MTT solution is removed, and DMSO is added to dissolve the crystals.

-

The absorbance is measured with a microplate reader at ~570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control group.[8]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant.

-

After the experimental treatment, 50-100 µL of cell culture supernatant is collected.

-

An equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant.[11]

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at ~540 nm. The nitrite concentration is calculated using a sodium nitrite standard curve.[11]

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific secreted cytokines (e.g., TNF-α, IL-6) in the culture supernatant. The assay is performed using commercial kits according to the manufacturer's instructions, which typically involve capturing the cytokine with a specific antibody, detection with a second enzyme-linked antibody, and quantification via a colorimetric substrate reaction.[5]

Western Blot Analysis

This technique is used to measure the expression levels of key proteins involved in inflammatory signaling (e.g., iNOS, COX-2, p-p65, p-p38).

-

Cell Lysis: Cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with a primary antibody specific to the target protein. After washing, it is incubated with an HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified and normalized to a loading control like β-actin or GAPDH.[5]

Conclusion and Future Directions

The available evidence from studies on wogonin, 4'-Hydroxywogonin, and other related flavonoids strongly indicates that these molecules are potent inhibitors of inflammation. They act by suppressing the master regulatory pathways of NF-κB and MAPKs, leading to a broad-spectrum reduction in the production of pro-inflammatory mediators and cytokines.

Based on its structural similarity to these well-characterized compounds, This compound stands as a highly promising candidate for development as a novel anti-inflammatory agent. Its unique hydroxylation pattern may influence its potency, selectivity, and pharmacokinetic properties. Therefore, dedicated research is essential to:

-

Confirm the anti-inflammatory efficacy of this compound using established in vitro and in vivo models.

-

Elucidate its specific molecular mechanisms of action and determine if it shares the NF-κB and MAPK inhibitory properties of its analogs.

-

Perform structure-activity relationship (SAR) studies to compare its potency against wogonin and other derivatives.

Validating these properties will be a critical step in unlocking the therapeutic potential of this compound for treating a wide range of inflammatory disorders.

References

- 1. NF-κB and Nrf2 signaling pathways contribute to wogonin-mediated inhibition of inflammation-associated colorectal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB and Nrf2 signaling pathways contribute to wogonin-mediated inhibition of inflammation-associated colorectal carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wogonin attenuates inflammation and oxidative stress in lipopolysaccharide-induced mastitis by inhibiting Akt/NF-κB pathway and activating the Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wogonin suppresses TNF-alpha-induced MMP-9 expression by blocking the NF-kappaB activation via MAPK signaling pathways in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4′-hydroxywogonin inhibits oral squamous cell carcinoma progression by targeting Gas6/Axl signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Inflammatory Effect of Wogonin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PMC [pmc.ncbi.nlm.nih.gov]

6-Hydroxywogonin: A Technical Guide to its Antioxidant and Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxywogonin, a flavonoid derived from Scutellaria baicalensis, is emerging as a compound of significant interest for its potential therapeutic applications in neurodegenerative diseases and conditions associated with oxidative stress. This technical guide provides a comprehensive overview of the antioxidant and neuroprotective effects of this compound and its related flavones. Drawing upon existing research on wogonin and its derivatives, this document details the molecular mechanisms, summarizes key quantitative data, outlines experimental protocols for investigation, and visualizes the critical signaling pathways involved. This guide serves as a foundational resource for researchers and professionals in drug development seeking to explore the therapeutic promise of this compound.

Introduction

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, are renowned for their diverse pharmacological activities, including potent antioxidant and anti-inflammatory properties. Among these, the flavonoids isolated from the root of Scutellaria baicalensis Georgi, such as baicalin, baicalein, and wogonin, have demonstrated significant neuroprotective effects in various in vitro and in vivo models of neuronal injury.[1][2][3] this compound, a derivative of wogonin, is poised to share and potentially exceed these beneficial properties due to its structural characteristics. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological factor in a spectrum of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[4][5] The ability of flavonoids to scavenge free radicals and modulate cellular antioxidant pathways underscores their therapeutic potential. This guide will delve into the specific antioxidant and neuroprotective mechanisms of this compound and related compounds, providing a technical framework for future research and development.

Antioxidant Effects of Wogonin and Related Flavonoids

The antioxidant capacity of wogonin and its analogs is a cornerstone of their neuroprotective effects. This activity is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals.

Quantitative Antioxidant Activity

The antioxidant potential of flavonoids can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to inhibit a specific biological or chemical process by 50%. A lower IC50 value indicates a higher antioxidant potency.[6]

| Compound | Assay | IC50 (µg/mL) | Reference |

| Ethyl Acetate Fraction (Senggani Leaves) | DPPH Radical Scavenging | 43.13 | |

| Chloroform Fraction (Senggani Leaves) | DPPH Radical Scavenging | 43.89 | |

| Methanol Fraction (Senggani Leaves) | DPPH Radical Scavenging | 65.65 | |

| Lifter C. sativa Cultivar Stembark Oils | DPPH Radical Scavenging | 21.68 - 38.60 | [7] |

Note: Data for this compound is not yet available and is inferred from related compounds.

Neuroprotective Effects and Underlying Mechanisms

The neuroprotective actions of wogonin and its derivatives are multifaceted, involving the modulation of several key signaling pathways that govern cell survival, inflammation, and antioxidant defense.

Protection Against Oxidative Stress-Induced Cell Death

Oxidative stress induced by neurotoxins such as 6-hydroxydopamine (6-OHDA) is a widely used model to study Parkinson's disease pathology in vitro.[8][9][10][11] Flavonoids from Scutellaria baicalensis have been shown to protect neuronal cells from 6-OHDA-induced cytotoxicity.

Attenuation of Glutamate-Induced Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its over-activation can lead to neuronal death, a phenomenon known as excitotoxicity.[12][13][14][15] This process is implicated in various neurological disorders.

Activation of the Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress.[16][17][18][19][20] Upon activation by oxidative or electrophilic stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and other antioxidant enzymes.[4][21]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of the antioxidant and neuroprotective effects of this compound.

Cell Culture

-

PC12 Cells: This cell line, derived from a pheochromocytoma of the rat adrenal medulla, is a common model for neuronal studies as they can be differentiated into neuron-like cells.[22][23]

-

SH-SY5Y Cells: A human neuroblastoma cell line that is widely used in in vitro models of neurodegenerative diseases.[8][9][10][11][24]

Antioxidant Activity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of the test compound.

-

Prepare a series of dilutions of the test compound.

-

Prepare a solution of DPPH in methanol.

-

Mix the test compound dilutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity.

-

Determine the IC50 value from a plot of concentration versus percentage of inhibition.[6]

-

Neuroprotection Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound for a specified period.

-

Induce neurotoxicity using an agent like 6-OHDA or glutamate.

-

Add MTT solution to each well and incubate for a few hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.[8][10]

-

-

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity:

-

Follow the same initial steps as the MTT assay for cell seeding and treatment.

-

After the treatment period, collect the cell culture medium.

-

Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released from damaged cells into the medium.

-

Measure the absorbance according to the kit's instructions.

-

Higher LDH activity in the medium corresponds to greater cytotoxicity.[23]

-

Nrf2 Activation Assay

-

ARE-Luciferase Reporter Gene Assay:

-

Use a cell line stably transfected with a luciferase reporter gene under the control of an ARE promoter (e.g., AREc32 cells).[17]

-

Seed the cells in a 96-well plate.

-

Treat the cells with the test compound for a specified duration.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

An increase in luciferase activity indicates the activation of the Nrf2/ARE pathway.[17]

-

-

Western Blot for Nrf2 and HO-1 Expression:

-

Treat cells with the test compound.

-

Prepare whole-cell lysates or nuclear and cytoplasmic fractions.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for Nrf2 and HO-1.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescence substrate.

-

Quantify the band intensities to determine the relative protein expression levels.[21]

-

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the neuroprotective effects of this compound and related flavonoids.

Figure 1: The Nrf2/ARE signaling pathway activation by this compound.

Figure 2: Mechanism of neuroprotection against glutamate-induced excitotoxicity.

Figure 3: A generalized experimental workflow for assessing neuroprotective effects.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like its parent compound wogonin and other flavonoids from Scutellaria baicalensis, possesses significant antioxidant and neuroprotective properties. The primary mechanisms of action appear to involve direct radical scavenging and the activation of the Nrf2/ARE pathway, which in turn upregulates endogenous antioxidant defenses. Furthermore, these compounds show promise in mitigating neuronal damage induced by excitotoxicity and neurotoxins.

Future research should focus on generating specific quantitative data for this compound in various antioxidant and neuroprotective assays. Elucidating its precise molecular targets and further detailing its effects on signaling pathways will be crucial. In vivo studies in animal models of neurodegenerative diseases are necessary to validate the therapeutic potential of this compound and to assess its pharmacokinetic and safety profiles. The development of this promising natural compound could lead to novel therapeutic strategies for a range of debilitating neurological disorders.

References

- 1. Neuroprotective and Cognitive Enhancement Potentials of Baicalin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of baicalin and baicalein on the central nervous system and the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of total flavonoids from Scutellaria baicalensis on dopaminergic neurons in the substantia nigra - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective effects of wogonin in the treatment of central nervous system and degenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Neurotoxic Agent-Induced Injury in Neurodegenerative Disease Model: Focus on Involvement of Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alleviation of cognitive deficits in a rat model of glutamate-induced excitotoxicity, using an N-type voltage-gated calcium channel ligand, extracted from Agelena labyrinthica crude venom - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. caymanchem.com [caymanchem.com]

- 20. Nrf2 activation protects against solar-simulated ultraviolet radiation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Norwogonin attenuates hypoxia-induced oxidative stress and apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Investigating the Bioavailability and Metabolism of 6-Hydroxywogonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxywogonin is a flavonoid of significant interest in pharmacological research, often studied in the context of its parent compound, wogonin. Wogonin, a major bioactive component isolated from the root of Scutellaria baicalensis, undergoes extensive metabolism in the body, with this compound being one of its potential metabolites. Understanding the bioavailability and metabolic fate of this compound is crucial for elucidating its therapeutic potential and safety profile. This technical guide provides a comprehensive overview of the current knowledge and experimental methodologies for investigating the bioavailability and metabolism of this compound. While direct pharmacokinetic data for this compound is limited, this guide extrapolates from studies on wogonin and general flavonoid metabolism to offer a thorough understanding of its likely behavior in biological systems.

Bioavailability and Pharmacokinetics

Pharmacokinetics of the Parent Compound: Wogonin

Studies on wogonin provide critical insights into the likely exposure and fate of its metabolites, including this compound. Wogonin itself exhibits low oral bioavailability. For instance, after intragastric administration of 100 mg/kg of wogonin in rats, the absolute oral bioavailability was determined to be a mere 1.10%[1][2]. In beagles, the native bioavailability of wogonin was found to be (0.59±0.35)%[3]. This poor bioavailability is attributed to low aqueous solubility and extensive first-pass metabolism in the intestine and liver[3][4].

Table 1: Pharmacokinetic Parameters of Wogonin in Rats after a Single Intravenous Dose

| Dose (mg/kg) | AUC₀₋∞ (mg/L·min) | t₁/₂ (min) | CL (L/h/kg) | Vd (L/kg) |

| 10 | 112.13 ± 25.47 | 13.9 ± 3.2 | 5.35 ± 1.21 | 1.10 ± 0.19 |

| 20 | 288.42 ± 65.89 | 14.2 ± 2.8 | 4.16 ± 0.95 | 0.84 ± 0.15 |

| 40 | 758.19 ± 153.21 | 14.5 ± 3.5 | 3.17 ± 0.64 | 0.67 ± 0.11 |

Data sourced from Zhang et al. (2014)[1]. AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

Table 2: Pharmacokinetic Parameters of Wogonin in Rats after a Single Intragastric Dose (100 mg/kg)

| Parameter | Value |

| Cₘₐₓ (ng/mL) | 300 ± 85 |

| Tₘₐₓ (min) | 28.3 ± 9.8 |

| AUC₀₋t (mg/L·min) | 83.45 ± 21.56 |

| t₁/₂ (min) | 45.7 ± 12.3 |

| Absolute Bioavailability (%) | 1.10 |

Data sourced from Zhang et al. (2014)[1]. Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Metabolism of this compound and its Precursor

The metabolism of wogonin is characterized by extensive phase I and phase II reactions, leading to the formation of various metabolites, including hydroxylated derivatives like this compound, which are then rapidly conjugated.

Metabolic Pathways

The primary metabolic pathways for wogonin involve hydroxylation followed by extensive glucuronidation and sulfation. While specific studies detailing the complete metabolic cascade of this compound are scarce, it is logical to infer that as a hydroxylated metabolite of wogonin, it would be a prime substrate for phase II conjugation enzymes.

-

Phase I Metabolism (Hydroxylation): Wogonin is hydroxylated to form metabolites such as this compound. This reaction is likely catalyzed by cytochrome P450 (CYP) enzymes in the liver and intestine[5][6]. In vitro studies have shown that wogonin is a potent inhibitor of CYP1A2 and a weak inhibitor of CYP2C19[5][6].

-

Phase II Metabolism (Conjugation): Following hydroxylation, this compound is expected to undergo rapid conjugation with glucuronic acid and sulfate.

-

Glucuronidation: This is a major metabolic pathway for flavonoids[7]. UDP-glucuronosyltransferases (UGTs) are the key enzymes responsible for this process. Studies on wogonin have shown that it is extensively metabolized into glucuronides[3][7][8]. The kinetics of wogonin glucuronidation have been shown to follow a biphasic model in liver microsomes across various species[7].

-

Sulfation: Sulfotransferases (SULTs) catalyze the sulfation of flavonoids. After oral administration of Scutellariae Radix extract to humans, wogonin sulfates were found to be comparable to their corresponding glucuronides in urine[9][10][11].

-

Identified Metabolites

The major metabolites of wogonin identified in plasma and excreta are its glucuronide and sulfate conjugates. One of the primary metabolites is wogonin-7β-D-glucuronide[8]. After oral administration of a Scutellariae Radix preparation in humans, the renal excretion of conjugated metabolites of wogonin (glucuronides and sulfates) was found to be significant, accounting for approximately 11.6% of the administered dose[9][10][11].

Experimental Protocols

To thoroughly investigate the bioavailability and metabolism of this compound, a combination of in vivo, in vitro, and in situ experimental models is recommended.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

Protocol:

-

Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used.

-

Drug Formulation: For intravenous (IV) administration, this compound is dissolved in a suitable vehicle (e.g., a mixture of propylene glycol, ethanol, and water). For oral (PO) administration, it can be suspended in a 0.5% carboxymethylcellulose sodium solution.

-

Dosing:

-

IV group: Administer a single bolus dose (e.g., 5 mg/kg) via the tail vein.

-

PO group: Administer a single dose (e.g., 20 mg/kg) by oral gavage.

-

-

Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to obtain plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Quantify the concentration of this compound and its potential metabolites in plasma using a validated UPLC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cₘₐₓ, Tₘₐₓ, t₁/₂, CL, Vd) using non-compartmental analysis with software like WinNonlin. Absolute bioavailability (F%) is calculated as (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.

In Vitro Metabolism using Liver Microsomes

Objective: To investigate the phase I and phase II metabolism of this compound and identify the enzymes involved.

Protocol:

-

Materials: Pooled human or rat liver microsomes, this compound, NADPH regenerating system (for phase I), UDPGA (for glucuronidation), PAPS (for sulfation), and specific CYP and UGT inhibitors.

-

Incubation:

-

Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and this compound (at various concentrations).

-

For phase I metabolism, add the NADPH regenerating system.

-

For glucuronidation, add UDPGA.

-

For sulfation, use liver S9 fraction (which contains SULTs) and add PAPS.

-

-

Reaction: Initiate the reaction by adding the co-factors and incubate at 37°C for a specific time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Centrifuge the mixture to precipitate proteins. Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using UPLC-MS/MS.

-

Reaction Phenotyping: To identify the specific enzymes involved, conduct incubations in the presence of selective inhibitors for different CYP and UGT isoforms.

In Situ Intestinal Perfusion

Objective: To evaluate the intestinal absorption and metabolism of this compound.

Protocol:

-

Animal Preparation: Anesthetize a fasted rat and expose the small intestine through a midline abdominal incision.

-

Intestinal Segment Isolation: Cannulate a specific segment of the intestine (e.g., jejunum, ileum) with inlet and outlet tubing.

-

Perfusion: Perfuse the intestinal segment with a Krebs-Ringer buffer (pH 6.8) containing this compound at a constant flow rate (e.g., 0.2 mL/min).

-

Sample Collection: Collect the perfusate from the outlet tubing at regular intervals for a defined period (e.g., 120 minutes).

-

Blood Sampling: Collect blood samples from the mesenteric vein draining the perfused segment to assess the appearance of the compound and its metabolites in the blood.

-

Analysis: Analyze the perfusate and blood samples by UPLC-MS/MS to determine the concentration of this compound and its metabolites.

-

Permeability Calculation: Calculate the effective permeability coefficient (Peff) based on the disappearance of the compound from the perfusate.

Analytical Method: UPLC-MS/MS

Objective: To develop a sensitive and specific method for the quantification of this compound and its metabolites in biological matrices.

Protocol:

-

Chromatography System: A UPLC system equipped with a C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for this compound and its expected metabolites (glucuronide and sulfate conjugates) and an appropriate internal standard.

-

Sample Preparation:

-

Plasma: Protein precipitation with acetonitrile.

-

Urine/Perfusate: Dilution followed by filtration.

-

-

Method Validation: Validate the method for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines.

Conclusion

The investigation of the bioavailability and metabolism of this compound is essential for its development as a potential therapeutic agent. While direct pharmacokinetic data for this compound remains limited, a comprehensive understanding can be built upon the extensive research conducted on its parent compound, wogonin. The available evidence strongly suggests that this compound, as a metabolite, is likely to have low oral bioavailability and undergo rapid and extensive phase II conjugation, primarily through glucuronidation and sulfation. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the pharmacokinetic and metabolic profile of this compound, which is a critical step in translating its promising in vitro activities into in vivo efficacy. Future studies focusing on the direct administration of this compound are warranted to fully characterize its absorption, distribution, metabolism, and excretion properties.

References

- 1. Pharmacokinetics, Tissue Distribution, Excretion and Plasma Protein Binding Studies of Wogonin in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, tissue distribution, excretion and plasma protein binding studies of wogonin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization and Bioavailability of Wogonin by Different Administration Routes in Beagles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibitory effects of wogonin on catalytic activity of cytochrome P450 enzyme in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Wogonin glucuronidation in liver and intestinal microsomes of humans, monkeys, dogs, rats, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitation of the flavonoid wogonin and its major metabolite wogonin-7 beta-D-glucuronide in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 11. Urinary Pharmacokinetics of Baicalein, Wogonin and Their Glycosides after Oral Administration of Scutellariae Radix in Humans [jstage.jst.go.jp]

The Structural Nuances of 6-Hydroxywogonin: An In-depth Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wogonin, a flavonoid originally isolated from the root of Scutellaria baicalensis, has garnered significant attention for its diverse pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory effects.[1][2][3] A hydroxylated analog of wogonin, 6-hydroxywogonin, presents a unique structural modification—the addition of a hydroxyl group at the C6 position of the A ring. This alteration has the potential to significantly impact the molecule's physicochemical properties and its interactions with biological targets. This technical guide delves into the structure-activity relationship (SAR) of this compound, providing a comprehensive overview of its biological activities, underlying mechanisms, and the influence of its distinct chemical structure. While direct comparative studies between this compound and wogonin are limited, this guide synthesizes available data on related 6-hydroxyflavones and wogonin to elucidate the potential role of the 6-hydroxyl group.

Core Structure and Key Functional Groups

The core structure of this compound is a flavone, characterized by a 15-carbon skeleton consisting of two benzene rings (A and B) linked by a heterocyclic pyran ring (C). Key functional groups that dictate its biological activity include:

-

5,7-Dihydroxy A-ring: The hydroxyl groups at positions C5 and C7 are common features in many biologically active flavonoids and are known to be important for their anticancer activities.[4]

-

8-Methoxy Group: The methoxy group at C8 is a defining feature of wogonin and its derivatives.

-

6-Hydroxy Group: The presence of a hydroxyl group at the C6 position is the primary structural difference between this compound and wogonin. This group can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

-

Unsubstituted B-ring: The B-ring of this compound is unsubstituted, which also plays a role in its overall activity profile.

Structure-Activity Relationship (SAR) Studies

While a comprehensive SAR profile for this compound is still emerging, insights can be drawn from studies on related 6-hydroxyflavones and wogonin itself.

Anticancer Activity

The hydroxylation pattern on the flavonoid scaffold is a critical determinant of anticancer activity. Studies on various hydroxyflavones have shown that the number and position of hydroxyl groups significantly influence their cytotoxic effects. For instance, the presence of hydroxyl groups at C5 and C7 is often associated with pro-apoptotic and anti-proliferative activities.

A study on trihydroxyflavones suggested that a hydroxyl group at the C6 position could slightly decrease the anti-proliferative activity against the A549 cancer cell line compared to analogs without this substitution.[5] However, another study on 6-hydroxyflavone and its derivatives demonstrated potent anti-inflammatory activity in kidney mesangial cells, with 6-methoxyflavone showing the highest potency with an IC50 of 192 nM.[6] This indicates that modifications at the C6 position are crucial for biological activity.

Wogonin itself exhibits broad anticancer activity by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis and metastasis in various cancer cell lines.[2][7] The addition of a hydroxyl group at the C6 position in this compound is expected to increase its polarity, which may affect its membrane permeability and interaction with molecular targets. Further comparative studies are needed to definitively establish whether the 6-hydroxy group enhances or diminishes the anticancer potency of the wogonin scaffold.

Neuroprotective Effects

Wogonin has demonstrated significant neuroprotective effects in various models of neurological damage.[3][8] It is known to inhibit neuroinflammation by suppressing the activation of microglia and reducing the production of pro-inflammatory mediators.[1] The neuroprotective mechanisms of wogonin involve the modulation of signaling pathways such as NF-κB.[1]

The introduction of a hydroxyl group at the C6 position could potentially modulate these neuroprotective properties. The increased polarity might influence its ability to cross the blood-brain barrier. Furthermore, the 6-hydroxy group could participate in additional hydrogen bonding interactions with target enzymes or receptors involved in neuroinflammatory pathways. However, direct comparative studies on the neuroprotective effects of this compound versus wogonin are necessary to validate these hypotheses.

Quantitative Data on Wogonin and Related Flavonoids

To provide a context for the potential activity of this compound, the following table summarizes the IC50 values of wogonin and other relevant flavonoids against various cancer cell lines.

| Compound | Cell Line | Activity (IC50) | Reference |

| Wogonin | MCF-7 (Breast Cancer) | Concentration-dependent inhibition | [7] |

| Wogonin | HCT-116 (Colorectal Cancer) | Apoptosis induction | [7] |

| Wogonin | A549 (Lung Cancer) | Dose-dependent inhibition | [2] |

| 4'-Hydroxywogonin | OECM1 (Oral Squamous Cell Carcinoma) | 47.43 µM | [9] |

| 4'-Hydroxywogonin | SAS (Oral Squamous Cell Carcinoma) | 41.44 µM | [9] |

| 6-Hydroxyflavone | Kidney Mesangial Cells (Anti-inflammatory) | ~2.0 µM | [6] |

| 6-Methoxyflavone | Kidney Mesangial Cells (Anti-inflammatory) | 192 nM | [6] |

| Luteolin (5,7,3',4'-tetrahydroxyflavone) | MCF-7 (Breast Cancer) | 21.6 ± 0.81 µM | [10] |

| Quercetin (5,7,3',4',3-pentahydroxyflavone) | MCF-7 (Breast Cancer) | 13.7 ± 0.61 µM | [10] |

Signaling Pathways Modulated by Wogonin and Related Flavonoids

Wogonin and its analogs exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the critical pathways implicated in their anticancer and neuroprotective activities.

Figure 1: Wogonin-mediated inhibition of the PI3K/Akt signaling pathway.

Figure 2: Induction of apoptosis by wogonin through modulation of Bcl-2 family proteins and caspases.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a guide for researchers investigating the biological activities of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to determine the effect of this compound on the expression of key proteins involved in apoptosis.

-

Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-